5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound with the molecular formula C16H15F4N3O3S and a molecular weight of 405.37
Preparation Methods
Chemical Reactions Analysis
5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or pyrimidine moieties.
Scientific Research Applications
5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine can be compared with other fluorinated and sulfonyl-containing compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: This compound also contains fluorine and trifluoromethyl groups but differs in its isothiocyanate functionality.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: This compound shares the trifluoromethyl group but has a different core structure and functional groups.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated compound with distinct boron-containing functionality.
Properties
IUPAC Name |
5-fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O3S/c17-11-9-21-15(22-10-11)26-12-5-7-23(8-6-12)27(24,25)14-4-2-1-3-13(14)16(18,19)20/h1-4,9-10,12H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWJOBWGWFTIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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